molecular formula C19H19ClN4O2 B5550932 N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5550932
M. Wt: 370.8 g/mol
InChI Key: PMWPQOLJTZYMMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide and related compounds often involves the use of specific starting materials and conditions that lead to the formation of the desired product with high selectivity and potency. For example, a series of benzamides were prepared and evaluated for gastrokinetic activity, highlighting the importance of specific substituents for activity (Kato et al., 1992). Another study focused on the synthesis of novel heterocyclic compounds derived from specific starting compounds and investigated their lipase and α-glucosidase inhibition (Bekircan et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of such compounds includes the examination of crystal structures, molecular conformations, and intramolecular interactions. The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds provides insights into their structural features and potential applications (Beytur & Avinca, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide depend on its functional groups and molecular structure. These compounds can undergo various chemical reactions leading to the formation of new derivatives with potential biological activities. For instance, the synthesis and biological activities of optical isomers of mosapride, a closely related compound, reveal the significance of stereochemistry in determining biological activity (Morie et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in different fields. Studies on the crystal structure and morphology of benzamide derivatives provide valuable information for the development of materials with specific physical properties (Goel et al., 2017).

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

Research into the synthesis and characterization of triazole derivatives, such as those found in ethyl 2-triazolyl-2-oxoacetate derivatives, reveals intricate π-hole tetrel bonding interactions. These interactions are critical for understanding the molecular assembly and potential applications in drug design and materials science. For instance, the study on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives highlights the role of nucleophilic/electrophilic nature of groups influencing the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Pharmacological Applications

Benzamide and triazole compounds have been investigated for their pharmacological properties, including antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Molecular and Electronic Analyses

The molecular and electronic analyses of heterocyclic compounds, including 1,2,4-triazole derivatives, provide insights into their nonlinear optical and spectroscopic properties. Such studies are foundational for applications in material science, optical technologies, and electronic devices. The investigation into the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones showcases the potential of these compounds in various technological applications (Beytur & Avinca, 2021).

properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-N-methyl-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-3-26-18-8-7-16(20)9-15(18)11-23(2)19(25)14-5-4-6-17(10-14)24-12-21-22-13-24/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPQOLJTZYMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CN(C)C(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

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